molecular formula C6H4F3NS B050852 3-(Trifluoromethyl)pyridine-2-thiol CAS No. 104040-74-6

3-(Trifluoromethyl)pyridine-2-thiol

Cat. No. B050852
M. Wt: 179.17 g/mol
InChI Key: ACGSRAAAQJSWLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of 3-(Trifluoromethyl)pyridine-2-thiol involves several methodologies, including the reaction of polyhalopyridines with perfluoroalkylated thiol and disulfide derivatives to form perfluoroalkylthiopolychloropyridines through thermal decomposition processes. Another approach involves the synthesis from nicotinamide via Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, leading to key intermediates for further chemical transformations (Sipyagin et al., 2003) (Zuo Hang-dong, 2010).

Molecular Structure Analysis

Molecular structure analysis of 3-(Trifluoromethyl)pyridine-2-thiol reveals its complex interactions in compounds, such as in trinuclear rhodium aggregates where it acts as a bridging ligand through nitrogen and sulphur atoms. These structures are characterized by X-ray diffraction methods, showcasing the compound's ability to form stable complexes with metals in a bent arrangement (Ciriano et al., 1990).

Chemical Reactions and Properties

3-(Trifluoromethyl)pyridine-2-thiol participates in various chemical reactions, including the formation of tris-thiolate complexes with group III metals and its role in the synthesis of novel fluorinated polyimides. These reactions underscore its utility in creating compounds with potential applications in materials science and coordination chemistry (Madhra et al., 2002) (Melman et al., 2002).

Scientific Research Applications

  • Synthesis and Structural Study of Complexes : Dinuclear palladium(II) and platinum(II) complexes containing pyridine-2-thiolate as a ligand have been synthesized, with their structures and solution behaviors investigated. These studies provide insights into the coordination modes and potential applications in catalysis and material science (Umakoshi et al., 1990), (Nakatsu et al., 1992).

  • Antimicrobial Activities : Compounds synthesized from pyridin-4-yl-oxadiazole-2-thiol have been screened for their antimicrobial activity, revealing potential applications in developing new antimicrobial agents (Bayrak et al., 2009).

  • Synthesis of Sulfides and Sulfur Compounds : The synthesis of symmetric aromatic tri- and tetrasulfides using aromatic thiols, including pyridine-2-thiol derivatives, has been optimized. This research has implications for the production of chemicals and materials that utilize these sulfur compounds (Zysman‐Colman & Harpp, 2003).

  • Organic Coatings and Click Reactions : A study focused on the use of a triglycidyl eugenol derivative for creating bio-based thiol-epoxy thermosets, highlighting the potential of pyridine-2-thiol derivatives in developing new materials for coatings and other applications (Guzmán et al., 2018).

  • Regioselective Sulfenylation in Organic Synthesis : A metal-free, visible-light-promoted method for the regioselective C-3 sulfenylation of imidazopyridines using thiols, including pyridine-2-thiol derivatives, has been developed. This approach is significant for synthesizing biologically active compounds (Rahaman et al., 2018).

  • Synthesis and Characterization of Gallium and Indium Thiolate Complexes : Research on the synthesis and characterization of gallium and indium thiolate complexes using pyridine-2-thiol derivatives provides valuable data for the development of materials and catalysts in inorganic chemistry (Rose et al., 1995).

Safety And Hazards

3-(Trifluoromethyl)pyridine-2-thiol is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to the safety data sheet . It is toxic if swallowed and causes serious eye irritation . It is advised to wear protective gloves, eye protection, and face protection when handling this chemical .

Future Directions

The development of organic compounds containing fluorine, such as 3-(Trifluoromethyl)pyridine-2-thiol, is becoming an increasingly important research topic . The unique physicochemical properties of fluorine have earned it a unique place in the arsenal of the discovery chemist . It is expected that many novel applications of 3-(Trifluoromethyl)pyridine-2-thiol will be discovered in the future .

properties

IUPAC Name

3-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NS/c7-6(8,9)4-2-1-3-10-5(4)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGSRAAAQJSWLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374820
Record name 3-(Trifluoromethyl)pyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)pyridine-2-thiol

CAS RN

104040-74-6
Record name 3-(Trifluoromethyl)pyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 104040-74-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CN Virca, JR Lohmolder, JB Tsang… - The Journal of …, 2018 - ACS Publications
The effects of ligand modification on the catalytic mechanism of hydrogen production by Ni(PyS) 3 – derivatives, made with electron-withdrawing and -donating substitutions to the …
Number of citations: 16 pubs.acs.org
CN Virca - 2018 - search.proquest.com
The widespread use of solar energy has been limited in part by the issue of effective storage. Water splitting is a means of converting solar energy into chemical fuel, in the form of …
Number of citations: 2 search.proquest.com
L Collins, TMC PI, DSV Brown - pdx.edu
Investigating Ni(II) Centered Heteroleptic H2 Production Page 1 Investigating Ni(II) Centered Heteroleptic H2 Production Lillian Collins Dr. Theresa McCormick (PI) Dayalis Santiago …
Number of citations: 0 www.pdx.edu

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